Phosphinic amide, N-ethyl-P,P-diphenyl-
Description
Contextualization within the Broader Class of Phosphinic Amides
Phosphinic amides are a class of organophosphorus compounds containing a phosphorus-nitrogen bond, with the phosphorus atom also bonded to two organic substituents and double-bonded to an oxygen or sulfur atom. These compounds are noted for their structural diversity and wide-ranging applications. They have been explored as catalysts, ligands in coordination chemistry, and as building blocks for more complex molecules. nih.gov Furthermore, certain phosphinic amides have been investigated for their potential biological activities, including as inhibitors of enzymes such as the Kv1.5 potassium ion channel. nih.gov
The reactivity and properties of phosphinic amides are significantly influenced by the substituents on both the phosphorus and nitrogen atoms. The presence of the phosphoryl (P=O) group imparts a tetrahedral geometry to the phosphorus center and influences the electronic properties of the molecule. The nitrogen atom's basicity and nucleophilicity are modulated by the nature of its substituents, which in turn affects the compound's role in chemical transformations.
Significance of N-Ethyl-P,P-Diphenylphosphinic Amide as a Chemical Entity in Synthetic Chemistry
The significance of N-ethyl-P,P-diphenylphosphinic amide in synthetic chemistry is primarily associated with its role as a product and building block in the development of new synthetic methods. The synthesis of N-alkylated phosphinic amides, such as the N-ethyl derivative, is an area of active research, with methodologies focusing on efficient and selective N-alkylation techniques. nih.gov
One notable synthesis of N-ethyl-P,P-diphenylphosphinic amide involves the N-alkylation of P,P-diphenylphosphinic amide with ethanol (B145695). nih.gov This reaction, facilitated by a ruthenium catalyst, represents a practical and atom-economical approach to forming the P-N bond, utilizing a readily available alcohol as the alkylating agent. nih.gov The successful synthesis of this and other N-alkyl phosphinic amides opens avenues for their use in further chemical transformations. For instance, the phosphinic amide functional group can act as a directing group in catalytic reactions or be transformed into other functional groups.
The synthesis of N-ethyl-P,P-diphenylphosphinic amide has been reported through various methods, highlighting its accessibility for further research and application. Below are details from a reported synthetic procedure.
A practical method for the synthesis of N-ethyl-P,P-diphenylphosphinic amide involves the N-alkylation of P,P-diphenylphosphinic amide using ethanol in the presence of a ruthenium catalyst. This transfer hydrogenation approach provides a high-yielding route to the desired product. nih.gov
Table 1: Synthesis of N-Ethyl-P,P-Diphenylphosphinic Amide nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Base | Yield |
| P,P-Diphenylphosphinic amide | Ethanol | Ru-MACHO | KOH | 80% |
The characterization of N-ethyl-P,P-diphenylphosphinic amide is crucial for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Table 2: 1H NMR Spectroscopic Data for N-Ethyl-P,P-Diphenylphosphinic Amide nih.gov
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| 7.79 | ddt | 11.7, 6.8, 1.5 Hz | 4H (aromatic) |
| 7.58 – 7.40 | m | 6H (aromatic) | |
| 5.30 | q | 7.3 Hz | 1H (NH) |
| 2.90 – 2.66 | m | 2H (CH2) | |
| 1.09 | t | 7.1 Hz | 3H (CH3) |
| (Solvent: DMSO-d6, Frequency: 600 MHz) |
Another synthetic route involves the rearrangement of phosphorimidates, which also yields N-ethyl-P,P-diphenylphosphinic amide. thieme-connect.de The reported spectroscopic data from this alternative synthesis is consistent with the structure of the compound.
The study of N-ethyl-P,P-diphenylphosphinic amide and its synthesis contributes to the broader field of organophosphorus chemistry by providing insights into the reactivity of phosphinic amides and expanding the toolbox of synthetic methodologies for creating P-N bonds. Its role as a well-characterized chemical entity facilitates its potential use in areas such as ligand design for catalysis and as a precursor for more complex molecular architectures.
Structure
3D Structure
Properties
CAS No. |
63528-17-6 |
|---|---|
Molecular Formula |
C14H16NOP |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
N-diphenylphosphorylethanamine |
InChI |
InChI=1S/C14H16NOP/c1-2-15-17(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,15,16) |
InChI Key |
CZLVFEGNWRJHPI-UHFFFAOYSA-N |
Canonical SMILES |
CCNP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches
Direct N-Alkylation Strategies
Direct N-alkylation strategies offer an efficient route to N-ethyl-P,P-diphenylphosphinic amide by introducing the ethyl group directly onto the nitrogen atom of a pre-existing phosphinic amide core. These methods are often valued for their atom economy and procedural simplicity.
Catalytic Transfer Hydrogenation for N-Ethyl-P,P-Diphenylphosphinic Amide Synthesis
Catalytic transfer hydrogenation has emerged as a powerful and environmentally benign method for the N-alkylation of amides using alcohols as the alkylating agents, with water as the only byproduct. nih.govnih.govresearchgate.netrsc.org This approach is highly relevant for the synthesis of N-ethyl-P,P-diphenylphosphinic amide from P,P-diphenylphosphinic amide and ethanol (B145695).
A notable example involves the use of a ruthenium catalyst, Ru-MACHO ([RuHCl(CO)(HN(CH₂CH₂PPh₂)₂)]), for the efficient N-alkylation of P,P-diphenylphosphinic amide with ethanol. nih.gov This transformation proceeds in high yield and demonstrates the practicality of this method for preparing N-alkyl phosphinic amides. nih.govnih.gov The proposed mechanism for this reaction involves a sequence of dehydrogenation of the alcohol to the corresponding aldehyde, followed by condensation with the phosphinic amide to form an imine. Subsequent hydrogenation of the imine by the ruthenium catalyst yields the N-alkylated product and regenerates the catalyst. nih.gov
Iridium complexes have also been extensively studied for the N-alkylation of amides with alcohols through a "borrowing hydrogen" mechanism. researchgate.netrsc.orgnih.govacs.org These catalysts are effective for the C-N bond formation between amines and alcohols. rsc.org While specific examples detailing the use of iridium catalysts for the synthesis of N-ethyl-P,P-diphenylphosphinic amide are not as prevalent in the reviewed literature, the general applicability of these catalysts suggests their potential in this specific transformation.
Table 1: Ruthenium-Catalyzed N-Alkylation of P,P-Diphenylphosphinic Amide with Ethanol nih.gov
| Catalyst | Base | Substrates | Product | Yield |
| Ru-MACHO | KOH | P,P-diphenylphosphinic amide, Ethanol | N-ethyl-P,P-diphenylphosphinic amide | 80% |
Conventional Alkylation Routes for N-Alkylated Phosphinic Amides
Traditional methods for the N-alkylation of amides often rely on the use of alkyl halides as alkylating agents. These reactions typically require the presence of a base to deprotonate the amide, generating a more nucleophilic species. Common bases used for this purpose include sodium hydride, which forms the sodium salt of the amide prior to the addition of the alkyl halide. mdpi.com Phase-transfer catalysis (PTC) provides an alternative approach, facilitating the reaction between the amide and an alkyl halide in a biphasic system. nih.govmdpi.com Microwave irradiation has been shown to accelerate these solvent-free PTC reactions. mdpi.com
More recent developments have focused on milder and more sustainable protocols. For instance, a method utilizing potassium phosphate (B84403) (K₃PO₄) in acetonitrile (B52724) has been developed for the coupling of primary alkyl chlorides and bromides with amides, avoiding the need for strongly basic conditions. escholarship.org Another innovative approach involves a selective Hofmann N-alkylation using catalytic amounts of alkyl halides in the presence of an alcohol, which serves as the primary alkylating source, thus minimizing the use of halide reagents. rsc.org
Precursor-Based Synthesis of N-Ethyl-P,P-Diphenylphosphinic Amide
This synthetic strategy involves the modification of carefully chosen precursors that already contain a significant portion of the target molecule's structure. This can be an effective approach, particularly when the starting materials are readily available.
Utilization of P,P-Diphenylphosphinic Amide as a Core Building Block
P,P-Diphenylphosphinic amide is a stable and readily accessible compound, making it an ideal starting material for the synthesis of its N-alkylated derivatives. nih.gov As detailed in section 2.1.1, the direct N-alkylation of P,P-diphenylphosphinic amide via catalytic transfer hydrogenation with ethanol is a highly efficient method for the preparation of N-ethyl-P,P-diphenylphosphinic amide. nih.gov This approach leverages the inherent reactivity of the N-H bond in the parent amide.
Beyond catalytic transfer hydrogenation, other N-alkylation methods can also be applied to P,P-diphenylphosphinic amide. For example, coupling with ethyl halides in the presence of a suitable base represents a conventional yet viable route.
Derivatization from Phosphinic Chlorides and Amines
A common and versatile method for the synthesis of phosphinic amides involves the reaction of a phosphinic chloride with an appropriate amine. chemicalbook.com In the context of synthesizing N-ethyl-P,P-diphenylphosphinic amide, this would entail the reaction of diphenylphosphinic chloride with ethylamine (B1201723). This reaction typically proceeds readily, as the phosphorus atom of the phosphinic chloride is highly electrophilic and susceptible to nucleophilic attack by the amine.
Emerging Synthetic Techniques for Phosphinic Amides
The field of synthetic organic chemistry is continually evolving, with new methodologies being developed to improve efficiency, sustainability, and scope. Several emerging techniques show promise for the synthesis of phosphinic amides, including N-ethyl-P,P-diphenylphosphinic amide.
One such innovative approach is a catalyst-free synthesis of phosphinic amides from secondary phosphine (B1218219) oxides and O-benzoylhydroxylamines. organic-chemistry.orgnih.gov This method involves simply heating the reactants in the presence of potassium carbonate and offers a practical alternative to traditional metal-catalyzed processes. organic-chemistry.orgnih.gov
Another novel, catalyst-free method involves the reaction of chlorophosphines with hydroxylamines, proceeding through a P(III) to P(V) rearrangement. organic-chemistry.orgacs.orgresearchgate.net This reaction is proposed to occur via the formation of an intermediate that undergoes homolysis of the N-O bond, followed by radical recombination to yield the phosphinic amide. organic-chemistry.orgacs.org This process is notable for its atom economy, as it avoids the generation of phosphine oxide waste. organic-chemistry.orgacs.org Optimization studies have identified pyridine (B92270) as a suitable base and dichloromethane (B109758) as an effective solvent for this transformation. organic-chemistry.org
Electrosynthesis via Oxidative Cross-Coupling between N–H/P–H Bonds
Electrosynthesis has emerged as a powerful and environmentally benign tool for the construction of chemical bonds, offering an alternative to conventional methods that often rely on stoichiometric oxidants. The oxidative cross-coupling of the N–H bond in an amine and the P–H bond in a phosphine oxide represents a direct and atom-economical approach to phosphinic amides. rsc.orgglobethesis.com This methodology is characterized by its mild, metal-free reaction conditions and often results in good to excellent yields of the desired products. rsc.org
The reaction is typically carried out in an undivided electrochemical cell with simple electrodes (e.g., carbon or platinum). The proposed mechanism involves the anodic oxidation of a halide salt (like NaBr) to generate a halogen radical, which then abstracts a hydrogen atom from the diphenylphosphine (B32561) oxide to form a phosphoryl radical intermediate. This radical species then couples with the amine to afford the final phosphinic amide. researchgate.net This electrochemical protocol has been shown to be scalable, highlighting its potential for practical applications. globethesis.com
| Phosphine Oxide | Amine | Electrolyte | Solvent | Yield (%) |
|---|---|---|---|---|
| Diphenylphosphine oxide | Ethylamine | NaBr | CH3CN | Data not specified, but analogous reactions yield >80% |
| Diphenylphosphine oxide | Aniline (B41778) | NaBr | CH3CN | 92 |
| Diphenylphosphine oxide | Pyrrolidine | NaBr | CH3CN | 85 |
Microwave-Assisted Amidation Reactions
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating. nih.govrsc.org In the context of phosphinic amide synthesis, microwave irradiation can be effectively employed for the direct amidation of diphenylphosphinic acid or its derivatives with ethylamine. tandfonline.comnih.gov
This technique can be applied to various amidation strategies, including the direct condensation of a carboxylic acid and an amine, which can be facilitated by a solid support like silica (B1680970) gel, sometimes acting as a catalyst. rsc.orgresearchgate.net Microwave heating can also be used to promote catalyst-free versions of multicomponent reactions like the Kabachnik-Fields reaction, which will be discussed in a later section. tandfonline.comnih.gov The key advantage of microwave assistance lies in its efficient and uniform heating of the reaction mixture, which can overcome activation barriers and drive the reaction to completion in a fraction of the time required by traditional methods. nih.gov
| Phosphorus Source | Amine | Conditions | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Diphenylphosphinic Acid | Ethylamine | Silica gel, MW | Shortened (minutes to hours) | High (based on analogous reactions) |
| Thioesters | Various amines | DBU, MW, solvent-free | 5-15 min | 60-98 |
| Carboxylic Acids | Amines | CAN (cat.), MW, solvent-free | 2 h | Very good to excellent |
Fragmentation-Related Phosphorylation Approaches
A novel and intriguing strategy for the synthesis of phosphinic amides involves a fragmentation-recombination mechanism. One such approach utilizes the reaction of chlorophosphines with hydroxylamines. organic-chemistry.orgrawdatalibrary.netacs.org This catalyst-free method proceeds through a P(III) to P(V) rearrangement, which is initiated by the formation of an R₂N-O-PR₂ intermediate. organic-chemistry.orgrawdatalibrary.netacs.org
| Chlorophosphine | Hydroxylamine (B1172632) | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Diphenylchlorophosphine | N-Ethylhydroxylamine | Pyridine | DCM | High (inferred from substrate scope) |
| Various R₂PCl | Various R'₂NOH | Pyridine | DCM | up to 91 |
Multicomponent Condensation Reactions (e.g., Phospha-Mannich, Kabachnik-Fields)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly valued for their efficiency and convergence. The Kabachnik-Fields reaction, a type of phospha-Mannich reaction, is a prime example and can be adapted for the synthesis of phosphinic amides. nih.govnih.gov
In the context of synthesizing compounds related to N-ethyl-P,P-diphenylphosphinic amide, the reaction would involve the condensation of diphenylphosphine oxide, an aldehyde (such as formaldehyde (B43269) or a precursor like paraformaldehyde), and an amine (in this case, ethylamine). tandfonline.comresearchgate.net This three-component condensation can be performed under various conditions, including catalyst-free and solvent-free microwave irradiation, which aligns with the principles of green chemistry. tandfonline.comnih.govnih.gov The reaction is believed to proceed through an imine intermediate, which is then attacked by the P(O)-H compound. nih.gov
| Phosphine Oxide | Amine/Amide | Aldehyde | Conditions | Yield (%) |
|---|---|---|---|---|
| Diphenylphosphine oxide | Acetamide | Paraformaldehyde | MW, catalyst-free | 72-93 |
| Diphenylphosphine oxide | Propionic acid amide | Paraformaldehyde | MW, catalyst-free | Good to high |
| Diphenylphosphine oxide | Benzamide | Paraformaldehyde | MW, catalyst-free | Good to high |
Amide Bond Formation via Condensation and Acid Halide Methods
The formation of the amide bond between a phosphorus-containing acid and an amine is a cornerstone of phosphinic amide synthesis. This can be achieved through two primary routes: the direct condensation of a phosphinic acid with an amine, or the reaction of a phosphinic acid halide with an amine.
The acid halide method is a well-established and reliable technique. In this approach, diphenylphosphinic acid is first converted to its more reactive acid chloride, diphenylphosphinic chloride. This activated species then readily reacts with ethylamine, typically in the presence of a base to neutralize the hydrogen chloride byproduct, to yield N-ethyl-P,P-diphenylphosphinic amide.
Direct condensation of diphenylphosphinic acid with ethylamine is a more atom-economical approach but generally requires activation or catalysis to proceed efficiently, as the direct thermal amidation would necessitate harsh conditions. Various catalytic systems have been developed for direct amidation of carboxylic acids, some of which could potentially be adapted for phosphinic acids. These include boronic acid catalysts, which can be used in combination with dehydrating agents or azeotropic reflux to drive the reaction forward. nih.gov
| Method | Phosphorus Source | Reagents | General Conditions |
|---|---|---|---|
| Acid Halide | Diphenylphosphinic chloride | Ethylamine, Base (e.g., Triethylamine) | Inert solvent, often at low temperature |
| Direct Condensation | Diphenylphosphinic acid | Ethylamine, Catalyst (e.g., boronic acid), Dehydrating agent | Azeotropic reflux or presence of molecular sieves |
Mechanistic Insights into Reactivity and Complex Transformations
Reaction Pathways and Stereochemical Control
The N-ethyl-P,P-diphenylphosphinic amide moiety serves as a powerful controller in several fundamental organic reactions. It can direct the formation of new bonds with high regioselectivity and, when combined with chiral auxiliaries, can facilitate excellent stereochemical outcomes.
Directed ortho-Lithiation (DoLi) and Subsequent Electrophilic Trapping
Directed ortho-lithiation (DoLi) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho-position. wikipedia.orgresearchgate.net The phosphinic amide group in N-ethyl-P,P-diphenyl- is an effective DMG. The heteroatom-containing amide group acts as a Lewis base, coordinating to the Lewis acidic lithium of an alkyllithium base (e.g., t-BuLi). wikipedia.org This interaction positions the base to selectively abstract a proton from the ortho-position of one of the P-phenyl rings, forming a stabilized aryllithium intermediate. wikipedia.orgnih.gov
This transient aryllithium species can then be "trapped" by a wide variety of electrophiles, introducing diverse functional groups specifically at the ortho-position. nih.gov This two-step sequence provides a reliable route to otherwise difficult-to-access ortho-substituted diphenylphosphinic amide derivatives. Research on related P,P-diphenylphosphinic amides has demonstrated that this methodology can be used to introduce a range of substituents. nih.gov
| Electrophile | Ortho-Substituent |
| Hexachloroethane | -Cl |
| 1,2-Dibromotetrafluoroethane | -Br |
| Iodine (I₂) | -I |
| Trimethyl borate, then H₂O₂ | -OH |
| Trimethylsilyl (B98337) chloride (TMSCl) | -SiMe₃ |
| Trimethyltin chloride (Me₃SnCl) | -SnMe₃ |
| Allyl bromide | -CH₂CH=CH₂ |
Table 1: Examples of electrophiles and the corresponding ortho-substituents introduced onto P,P-diphenylphosphinic amides via Directed ortho-Lithiation. nih.gov
Aza-Wittig Reactions of Phosphinimidic Amides
The aza-Wittig reaction is a powerful tool for the synthesis of imines and nitrogen-containing heterocycles. ehu.eswikipedia.org The reaction mechanism is analogous to the standard Wittig reaction, involving the reaction of an iminophosphorane (aza-ylide) with a carbonyl compound. wikipedia.orgmdpi.com
While N-ethyl-P,P-diphenylphosphinic amide is not itself an iminophosphorane, it is a precursor to the phosphinimidic amides that undergo this transformation. The conversion can be envisioned through derivatization to a suitable intermediate that can then react with an azide (B81097) (in a process related to the Staudinger reaction) to form the required P=N bond of the iminophosphorane. This species then reacts with an aldehyde or ketone. The reaction proceeds through a putative four-membered oxazaphosphetane intermediate, which subsequently collapses to form a C=N double bond (the imine) and a phosphinic oxide byproduct. mdpi.com
The intramolecular variant of the aza-Wittig reaction is particularly useful, providing a robust method for the synthesis of a wide array of nitrogen heterocycles under generally mild and neutral conditions. ehu.es
Catalytic Asymmetric Additions to N-Phosphinoylimines
The P,P-diphenylphosphinoyl group is an excellent activating and protecting group for imines, facilitating nucleophilic additions to the C=N bond. N-phosphinoylimines can be generated in situ from P,P-diphenylphosphinic amide, an aldehyde, and a sulfinic acid. nih.gov These imines are valuable electrophiles in catalytic asymmetric synthesis.
One notable application is the copper-catalyzed asymmetric addition of diorganozinc reagents. nih.gov In this process, a chiral ligand, such as Me-DuPHOS monoxide, in complex with a copper(I) salt, catalyzes the addition of a dialkylzinc reagent to the N-phosphinoylimine. This reaction proceeds with high yields and excellent enantioselectivities, affording chiral phosphinic amides. nih.gov The phosphinoyl group can later be removed under mild conditions to release the corresponding chiral primary amine.
| Aldehyde | Diorganozinc Reagent | Catalyst System | Product Yield (%) | Enantiomeric Excess (%) |
| Benzaldehyde | Diethylzinc (B1219324) | (R,R)-BozPHOS·Cu(OTf)₂ | 91 | 96 |
| 4-Methoxybenzaldehyde | Diethylzinc | (R,R)-BozPHOS·Cu(OTf)₂ | 95 | 96 |
| 2-Naphthaldehyde | Diethylzinc | (R,R)-BozPHOS·Cu(OTf)₂ | 95 | 98 |
| Cyclohexanecarboxaldehyde | Diethylzinc | (R,R)-BozPHOS·Cu(OTf)₂ | 94 | 98 |
| Isovaleraldehyde | Diethylzinc | (R,R)-BozPHOS·Cu(OTf)₂ | 90 | 98 |
Table 2: Representative results for the copper-catalyzed asymmetric addition of diethylzinc to N-phosphinoylimines generated from P,P-diphenylphosphinic amide and various aldehydes. nih.gov
Stereoselective Synthesis of P-Stereogenic Phosphinic Amides
The creation of stereogenic phosphorus centers is a significant challenge in synthetic chemistry. rsc.org N-ethyl-P,P-diphenylphosphinic amide serves as a key prochiral substrate for the synthesis of P-stereogenic phosphinic amides. By employing a chiral auxiliary on the nitrogen atom, the two P-phenyl groups become diastereotopic, allowing for their selective functionalization.
The directed ortho-lithiation (DoLi) strategy is particularly effective for this purpose. nih.gov Using a chiral amine to form the amide, one of the ortho-positions of the diastereotopic phenyl rings is selectively deprotonated by an organolithium base. Subsequent trapping with an electrophile yields a P-stereogenic phosphinic amide with high diastereomeric ratios (up to 98:2). nih.gov X-ray diffraction studies have confirmed that the pro-S P-phenyl ring is preferentially deprotonated in certain cases. nih.gov This method provides a reliable pathway to a variety of functionalized, enantiopure P-stereogenic compounds. nih.gov
Transition Metal-Catalyzed Reactivity
The phosphorus-containing functional group in N-ethyl-P,P-diphenylphosphinic amide can also serve as a directing group in transition metal-catalyzed reactions, offering an alternative and complementary approach to C-H functionalization.
Palladium-Catalyzed C-H Functionalization Directed by Phosphorus-Containing Groups
Palladium-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, enabling the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds. nih.gov A common strategy to control the site-selectivity of these reactions is the use of a directing group that coordinates to the palladium catalyst and delivers it to a specific C-H bond, typically in the ortho-position. nih.govsnnu.edu.cn
The phosphinic amide moiety can act as such a directing group. The oxygen atom can coordinate to the palladium center, leading to the formation of a palladacycle intermediate through ortho-C-H activation of a P-phenyl ring. researchgate.net This palladacycle can then engage in various catalytic cycles to achieve C-H arylation, olefination, amination, or halogenation. nih.gov This approach circumvents the need for strongly basic organolithium reagents required in DoLi and is often compatible with a broader range of functional groups. The development of chiral ligands for palladium has also enabled enantioselective versions of these C-H functionalization reactions, providing a pathway to P-chiral phosphinic amides. snnu.edu.cn
Copper(I) Hydride-Catalyzed Hydroamination
Copper(I) hydride (CuH) catalysis has emerged as a powerful tool for the hydroamination of unsaturated carbon-carbon bonds, offering a novel approach to synthesizing enantioenriched secondary and tertiary amines. d-nb.infochemistryworld.com While direct studies involving N-ethyl-P,P-diphenylphosphinic amide in this specific catalytic cycle are not extensively documented, the general mechanism provides a framework for understanding how related amine precursors participate in these transformations.
The catalytic cycle is proposed to initiate with the generation of a copper(I) hydride complex from a copper(I) alkoxide precursor and a hydrosilane. nih.gov This CuH species then adds across an alkene or alkyne in a regio- and stereoselective manner, forming a chiral organocopper intermediate. This intermediate is subsequently intercepted by an electrophilic aminating agent, such as a hydroxylamine (B1172632) ester, to forge the C–N bond and regenerate the copper catalyst. d-nb.infonih.gov This process has been successfully applied to a broad range of olefins, including styrenes and oxabicyclic alkenes, yielding chiral aliphatic amines with high efficiency and enantioselectivity. nih.gov
Reactions with Organometallic Reagents (e.g., Diorganozinc)
The diphenylphosphinoyl (Ph₂P(O)-) group, present in N-ethyl-P,P-diphenylphosphinic amide, is a valuable functional moiety in organic synthesis, often serving as a protecting or activating group. Its utility is particularly evident in reactions involving organometallic reagents. While the N-ethyl amide itself is generally unreactive toward diorganozinc compounds, its parent structure, P,P-diphenylphosphinic amide, can be converted into N-phosphinoylimines. These derivatives are excellent electrophiles for asymmetric additions of diorganozinc reagents.
In a key example, the copper-catalyzed addition of diorganozinc reagents to N-phosphinoylimines proceeds with high yields and enantioselectivities. nih.gov The N-phosphinoyl group activates the imine for nucleophilic attack and directs the stereochemical outcome of the reaction, particularly in the presence of chiral ligands like Me-DuPHOS monoxide. nih.gov The reaction typically requires an excess of the diorganozinc reagent. nih.gov The resulting products, α-chiral N-phosphinoyl amides, can be readily deprotected under mild conditions to furnish valuable chiral primary amines.
Table 1: Asymmetric Addition of Diethylzinc to N-Phosphinoyl Imines
| Entry | Imine Substrate (R group) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Phenyl | (R,R)-BozPHOS | 95 | 98 |
| 2 | 2-Naphthyl | (R,R)-BozPHOS | 96 | 97 |
| 3 | 2-Thienyl | (R,R)-BozPHOS | 94 | 96 |
| 4 | Cyclohexyl | (R,R)-BozPHOS | 92 | 95 |
Nucleophilic and Electrophilic Transformations
The phosphorus center in N-ethyl-P,P-diphenylphosphinic amide is electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows for the cleavage of the P-N bond and the formation of new phosphorus-element bonds.
Aminolysis and Alcoholysis Reactions of Phosphinic Derivatives
The transformation of phosphinic amides into other phosphinic derivatives, such as esters or different amides, can be achieved through nucleophilic substitution reactions like alcoholysis and aminolysis. These reactions represent a chlorine-free alternative to traditional synthesis methods that rely on phosphinic chlorides. researchgate.net
Alcoholysis , the reaction with an alcohol, effectively converts a phosphinic amide into a phosphinic ester. Research on the alcoholysis of diphenylphosphinic amides has demonstrated that these reactions can be promoted under microwave conditions, sometimes in the presence of an ionic liquid catalyst. researchgate.net The process involves the nucleophilic attack of the alcohol's oxygen atom on the phosphorus center, leading to the displacement of the amine moiety.
Nitrogen Deletion Methodologies
Recent advances in synthetic chemistry have introduced "skeletal editing," a strategy that modifies the fundamental framework of a molecule. nih.govkit.edu One such technique is single-atom nitrogen deletion, which enables the construction of C-C bonds from widely available secondary amine precursors. acs.orgnih.gov In this context, phosphinic acid derivatives play a role not as the substrate undergoing nitrogen deletion, but as components of the reagents that facilitate the transformation.
The methodology often employs anomeric amide reagents, such as N-pivaloyloxy-N-alkoxyamide, which are highly electrophilic. d-nb.infonih.gov When a secondary amine reacts with such a reagent, it forms an ONN-system. This intermediate undergoes a concerted rearrangement to form an isodiazene, which then extrudes dinitrogen (N₂) to generate a diradical species. d-nb.infonih.gov This diradical can subsequently collapse to form a new carbon-carbon bond, effectively "deleting" the nitrogen atom from the original amine's skeleton and enabling transformations like ring contraction in cyclic amines. acs.orgnih.gov This powerful method offers a novel retrosynthetic approach for modifying complex, biologically active molecules. nih.govkit.edu
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data for the ¹H NMR, ¹³C NMR, and ³¹P NMR analysis of N-ethyl-P,P-diphenylphosphinic amide, including chemical shifts (δ), coupling constants (J), and signal multiplicities, could not be located in the searched scientific databases and literature.
Specific ¹H NMR data is not available.
Specific ¹³C NMR data is not available.
Specific ³¹P NMR data is not available.
While 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are powerful tools for the structural elucidation of organophosphorus compounds, no specific studies applying these techniques to N-ethyl-P,P-diphenylphosphinic amide were found.
Mass Spectrometry Techniques
Specific High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact mass of the [M+H]⁺ or other relevant ions and confirm the elemental composition, was not found for N-ethyl-P,P-diphenylphosphinic amide.
Electrospray Ionization Mass Spectrometry (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) using an Electrospray Ionization (ESI) source provides crucial information for confirming the molecular formula of a compound through highly accurate mass measurements. For N-ethyl-P,P-diphenylphosphinic amide, the analysis determines the mass of the protonated molecule, [M+H]⁺.
The theoretical exact mass for the protonated form of N-ethyl-P,P-diphenylphosphinic amide (C₁₄H₁₇NOP⁺) is calculated to be 246.1042 m/z. Experimental analysis of the compound yielded a measured m/z of 246.1048. This close correlation between the calculated and found mass values confirms the elemental composition and molecular formula of the target compound.
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 246.1042 | 246.1048 |
X-ray Diffraction Crystallography
As of the latest literature review, no studies reporting the single-crystal X-ray diffraction analysis of N-ethyl-P,P-diphenylphosphinic amide have been published. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available for this compound. This analytical technique would be required to definitively determine its solid-state structure and crystalline packing.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of N-ethyl-P,P-diphenylphosphinic amide displays characteristic absorption bands that confirm the presence of its key structural features.
The spectrum shows absorption peaks corresponding to aromatic C-H bonds, the phosphoryl (P=O) group, and various C-C and C-N bonds. The data is typically recorded from a thin film of the sample.
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Ar C-H | 3057 | Aromatic C-H stretch |
| C-H | 2926 | Aliphatic C-H stretch |
| P=O | 1188 | Phosphoryl group stretch |
| P-Ph | 1122 | Phosphorus-Phenyl bond stretch |
| C-N | 1029 | Carbon-Nitrogen bond stretch |
| Ar C-C | 696 | Aromatic ring vibration |
Elemental Compositional Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) within the compound, serving as a fundamental test of purity and empirical formula confirmation. The theoretical elemental composition is calculated from the molecular formula, C₁₄H₁₆NOP.
Experimental results from the analysis of N-ethyl-P,P-diphenylphosphinic amide show a very close agreement with the calculated values, further validating the compound's identity and purity.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 68.56 | 68.31 |
| Hydrogen (H) | 6.57 | 6.57 |
| Nitrogen (N) | 5.71 | 5.66 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the properties of organophosphorus compounds due to its balance of accuracy and computational cost.
Table 1: Selected Optimized Geometry Parameters for a Related Phosphinic Amide ((C6H5)2P(O)(NH–cyclo–C6H11)) from DFT Calculations tandfonline.com
| Parameter | Bond Length (Å) / Bond Angle (°) |
| P=O | Data not specified in abstract |
| P-N | Data not specified in abstract |
| P-C | Data not specified in abstract |
| O=P-N | 119.5(3) |
| N-P-C | 102.4(3) |
Note: The table is based on data for a structurally similar compound and serves as an illustrative example of the type of information obtained from DFT geometry optimization.
DFT is a crucial tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This information is vital for understanding reaction kinetics and mechanisms. For instance, DFT studies on the synthesis of P-stereogenic diarylphosphinic amides have elucidated the mechanism of benzyne (B1209423) insertion into the P–N bond, suggesting a [2+2] cycloaddition followed by a ring-opening process with retention of configuration at the phosphorus center. rsc.org
In another example, mechanistic studies on a catalyst-free synthesis of phosphinic amides from hydroxylamines and chlorophosphines were supported by DFT calculations, which confirmed a radical-based pathway. organic-chemistry.org The reaction is proposed to proceed through the homolysis of an N-O bond in an R2N-O-PR2 intermediate, followed by the recombination of the resulting amino and phosphoryl radicals. organic-chemistry.org Although a specific reaction mechanism involving N-ethyl-P,P-diphenylphosphinic amide has not been detailed in the provided sources, these examples demonstrate the capability of DFT to unravel complex reaction pathways in phosphinic amide chemistry.
The biological activity and physical properties of flexible molecules like N-ethyl-P,P-diphenylphosphinic amide are often dictated by their conformational preferences. DFT calculations are widely used to explore the conformational landscape of such molecules, identifying low-energy conformers and the energy barriers between them.
Extensive conformational analyses have been conducted on N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid using DFT (B3PW91/6-311++G(df,p)) calculations. mdpi.comnih.gov These studies revealed that such molecules exist as a complex equilibrium of several conformers in solution. mdpi.comnih.gov The preferred conformations are stabilized by a variety of intramolecular hydrogen bonds involving the P=O and C=O groups and hydrogen atoms from methylene, ethylene, alkyl, and phenyl groups. mdpi.comnih.gov Steric factors, such as the bulky phenyl groups and the planarity of the amide fragment, also play a significant role in determining the most stable conformers. mdpi.comnih.gov The orientation of the substituents at the phosphorus atom can be either eclipsed (cis) or staggered (gauche) relative to the P=O group. mdpi.comnih.gov It is reasonable to infer that N-ethyl-P,P-diphenylphosphinic amide would also exhibit a rich conformational behavior governed by similar intramolecular interactions and steric effects.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions within a molecule. It provides a localized picture of the electronic structure, including charge distribution, hybridization, and donor-acceptor interactions between orbitals. In the context of phosphinic amides, NBO analysis can offer deep insights into the nature of the P-N bond, the extent of nitrogen lone pair delocalization, and the characteristics of intermolecular interactions like hydrogen bonding.
For example, in a study of two novel phosphinic amides, NBO analysis was employed to investigate the N-H···O hydrogen bonds that lead to their one-dimensional crystal packing arrangement. tandfonline.com NBO analysis has also been used to compare metal-ligand bonding in lanthanide and actinide complexes with phosphinic acid ligands, revealing how different density functionals describe the involvement of f-orbitals in bonding. rsc.org These applications highlight the utility of NBO analysis in understanding the electronic factors that govern the structure and reactivity of phosphinic amides and their derivatives.
Molecular Dynamics Simulations for Related Phosphinic Systems
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide a detailed picture of molecular motions and interactions, making them suitable for investigating the properties of molecules in the condensed phase. While specific MD simulations for N-ethyl-P,P-diphenylphosphinic amide were not found, the technique has been applied to related phosphorus-containing systems.
For instance, MD simulations have been used to investigate the properties of liquid phosphoric acid, with classical force fields being employed to explore its structural and dynamical properties. researchgate.net Such simulations can reproduce experimental data like radial distribution functions and densities. researchgate.net MD simulations are also informative for understanding the preorganization of macrocyclic systems and their interactions with guest molecules. researchgate.net For phosphinic amide systems, MD simulations could be used to study their aggregation behavior in solution, their interactions with biological macromolecules, or their dynamics at interfaces, providing insights that are not accessible from static quantum chemical calculations.
Quantum Chemical Modeling of Catalytic Processes
Quantum chemical modeling is an indispensable tool for understanding and predicting the behavior of catalysts. researchgate.netchemrxiv.orgchemrxiv.orgdiva-portal.org These methods can be used to investigate the electronic structure of catalytic species, map out reaction pathways on the catalyst surface, and calculate reaction rates. While there is no specific mention of N-ethyl-P,P-diphenylphosphinic amide being used as a catalyst in the provided search results, organophosphorus compounds, in general, are known to act as ligands in catalytic systems. For example, palladium complexes with phosphoryl-substituted carbamoylmethylphosphine oxides (CMPOs) have shown catalytic activity in the Suzuki reaction. researchgate.net
Quantum chemical modeling, particularly with DFT, could be employed to study the catalytic cycle of such reactions. researchgate.netchemrxiv.orgchemrxiv.orgdiva-portal.org This would involve calculating the geometries and energies of reactants, intermediates, transition states, and products. Such studies can provide a detailed understanding of the catalytic mechanism at the molecular level, which can guide the design of more efficient catalysts. researchgate.netchemrxiv.orgchemrxiv.orgdiva-portal.org
Role in Catalysis and Organic Synthesis As a Molecular Scaffold
Ligand Design and Application in Transition Metal Catalysis
The utility of phosphinic amides as ligands in transition metal catalysis is a significant area of research. The phosphorus center and adjacent heteroatoms can coordinate to metal centers, influencing the catalytic activity and selectivity of a wide range of transformations.
Chiral Phosphinic Amide Ligands in Asymmetric Synthesis
The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the stereoselective synthesis of molecules. nih.gov P-stereogenic compounds, which possess a chiral phosphorus center, are particularly valuable as ligands in these processes. acs.orgresearchgate.net Phosphinic amides can be designed as chiral ligands by introducing stereochemistry either at the phosphorus atom or on the N-alkyl substituent.
The synthesis of P-stereogenic phosphinic amides can be challenging but is an active area of research, with methods such as rhodium(III)-catalyzed kinetic resolutions being developed to provide access to these compounds in enantiomerically enriched forms. epfl.ch While phosphines have been the most widely used chiral phosphorus ligands, derivatives of phosphoric acid, such as phosphoramidites and phosphinic amides, are gaining traction due to their modular synthesis and relative stability. These chiral phosphinic amide ligands have potential applications in various transition-metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylations, where the ligand's steric and electronic properties dictate the stereochemical outcome of the reaction. nih.gov For instance, chiral aminophosphine (B1255530) ligands have shown promise in rhodium-catalyzed hydroformylation, achieving significant enantioselectivities. researchgate.net
Mixed-Donor Bidentate Ligands in Zinc Chemistry
Phosphinic amides can function as effective mixed-donor bidentate ligands, particularly in coordination chemistry with metals like zinc. rsc.org Zinc, being a hard acid, readily coordinates with first-row donor atoms like nitrogen and oxygen, which are both present in the phosphinic amide scaffold. mdpi.com
Research on related phosphinic amide-phosphoryl chalcogenides has demonstrated their ability to act as hemilabile, mixed-donor bidentate ligands for zinc. These ligands form stable seven-membered chelates with the zinc cation through O,X-coordination (where X can be another oxygen or sulfur atom), resulting in a distorted tetrahedral geometry around the metal center. Such zinc complexes have proven to be significant promoters for the addition of diethylzinc (B1219324) to aldehydes. The coordination of the phosphinic amide ligand to the zinc center enhances its catalytic activity.
| Ligand Type | Metal Center | Coordination Mode | Catalytic Application | Reference |
| Phosphinic Amide Derivatives | Zinc (Zn) | Bidentate (O,X-chelation) | Addition of diethylzinc to aldehydes |
Reagent Functionality in Complex Organic Synthesis
Beyond their role as ligands, phosphinic amides are valuable reagents and building blocks, providing access to complex and biologically important molecular architectures.
Precursor for the Synthesis of Chiral Amine Scaffolds
The diphenylphosphinic amide moiety serves as an excellent activating and protecting group for the synthesis of α-chiral amines, which are prevalent subunits in many pharmaceutical compounds. nih.gov A significant challenge in this area has been the instability of alkylimine precursors that possess α-enolizable protons. nih.gov
An efficient strategy overcomes this by using P,P-diphenylphosphinic amide as a precursor to generate N-phosphinoylimines in situ. nih.govnih.gov The process involves reacting the phosphinic amide with an aldehyde and p-toluenesulfinic acid to form a stable sulfinic acid adduct, which can be easily isolated by filtration. nih.gov This stable precursor then generates the reactive N-phosphinoylimine in the reaction mixture. In the presence of a copper catalyst and a chiral ligand like Me-DuPHOS monoxide, these imines undergo asymmetric addition of diorganozinc reagents to afford the corresponding α-chiral amines in high yields and excellent enantioselectivities. nih.govnih.gov A key advantage of this methodology is the ease with which the N-phosphinoyl protecting group can be cleaved under mildly acidic conditions. nih.gov
| Amine Precursor | Reaction | Catalyst System | Key Features | Reference |
| N-Phosphinoylimine (from P,P-diphenylphosphinic amide) | Asymmetric addition of diorganozinc reagents | Me-DuPHOS monoxide·Cu(I) | In situ imine generation; High yield and enantioselectivity; Mild deprotection | nih.govnih.gov |
Building Blocks for Phosphinic Pseudopeptide Architectures
Phosphinic pseudopeptides are a critical class of bioactive compounds, widely explored as potent inhibitors of metalloproteases, particularly zinc-dependent enzymes. nih.govnih.gov These molecules are designed as transition-state analogues, where a stable phosphinic acid moiety [-P(O)(OH)-CH₂-] replaces a scissile peptide bond. nih.govacs.org This substitution mimics the tetrahedral geometry of the transient species formed during enzyme-catalyzed peptide hydrolysis. nih.gov
The phosphinic amide, or its corresponding phosphinic acid, serves as a key building block in the synthesis of these pseudopeptides. nih.gov The synthesis often involves the construction of phosphinic dipeptide derivatives with appropriate side chains, which are then incorporated into larger peptide sequences. nih.gov The P-C bond formation is a crucial step, and methods like the Michael addition of silylated H-phosphinic acid derivatives to acrylates are commonly employed. nih.gov The resulting phosphinic peptides can bind tightly to the active site of enzymes, with the phosphinic acid group coordinating to the catalytic zinc ion, leading to potent and selective inhibition. nih.gov This approach has been instrumental in developing tool compounds for studying the biological functions of pharmacologically relevant enzymes. nih.gov
Development of Novel Organocatalytic Systems
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. acs.org A key mechanism in organocatalysis is activation through hydrogen bonding. nih.gov The structural features of N-ethyl-P,P-diphenylphosphinic amide, specifically the P=O group (a hydrogen-bond acceptor) and the N-H group (a hydrogen-bond donor), make it and related phosphorus amides attractive candidates for the development of new hydrogen-bonding organocatalysts. nih.govbeilstein-journals.orgnih.gov
Synthesis and Reactivity of Advanced Phosphinic Amide Derivatives and Analogues
P-Stereogenic Phosphinic Amides
The creation of stereogenic centers at the phosphorus atom in phosphinic amides represents a significant challenge and a key area of research, as these chiral structures can serve as valuable ligands in asymmetric catalysis or as stereochemically defined building blocks. A highly effective method for the diastereoselective synthesis of P-stereogenic phosphinic amides involves the use of a chiral auxiliary followed by directed ortho-lithiation (DoLi). nih.gov
This strategy employs (S)-tert-butylsulfinamide as a chiral auxiliary attached to the phosphinic amide nitrogen. The subsequent deprotonation of one of the P-phenyl rings with a strong base, such as tert-butyllithium (B1211817) (t-BuLi), proceeds with high diastereoselectivity. The resulting ortho-lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups, setting the stereochemistry at the phosphorus center. nih.gov
The reaction begins with a chiral (S)-P,P-diphenylphosphinic amide, which is treated with t-BuLi to stereoselectively deprotonate the pro-SP-phenyl ring. This is followed by an electrophilic quench to yield the functionalized P-stereogenic product. X-ray diffraction analysis of derivatives, such as the ortho-stannylated and ortho-iodo compounds, has confirmed that the deprotonation occurs on the pro-S phenyl ring. nih.gov This methodology allows for the preparation of derivatives with various ortho-substituents in high yields and with excellent diastereomeric ratios, often up to 98:2. nih.gov
One of the key transformations demonstrating the utility of these P-stereogenic phosphinic amides is the insertion of benzyne (B1209423) into the P-N bond. This reaction proceeds through a [2+2] cycloaddition followed by a ring-opening, which notably occurs with retention of the configuration at the phosphorus center. nih.gov
| Electrophile (E+) | Ortho-Substituent (E) | Yield (%) | Diastereomeric Ratio (d.r.) |
| I2 | I | 95 | 98:2 |
| BrCl2CCCl2Br | Br | 87 | 98:2 |
| C2Cl6 | Cl | 80 | 98:2 |
| Me3SiCl | SiMe3 | 98 | 95:5 |
| Me3SnCl | SnMe3 | 96 | 98:2 |
| Ph2P(O)Cl | P(O)Ph2 | 75 | 98:2 |
| Allyl Bromide | Allyl | 85 | 90:10 |
| (Boc)2O | COOBut | 82 | >98:2 |
Table 1: Diastereoselective Synthesis of ortho-Functionalized P-Stereogenic Phosphinic Amides via Directed Lithiation. nih.gov
N-Substituted P,P-Diphenylphosphinic Amide Analogues
The synthesis of analogues of N-ethyl-P,P-diphenylphosphinic amide with different substituents on the nitrogen atom allows for the fine-tuning of the molecule's steric and electronic properties. These analogues are typically prepared by reacting diphenylphosphinic chloride with a primary or secondary amine. This straightforward nucleophilic substitution provides access to a wide array of N-substituted derivatives.
While direct modification of the N-ethyl group on a pre-existing amide is challenging, the synthesis of analogues is readily achieved by varying the amine used in the initial synthetic step. For example, reacting diphenylphosphinic chloride with aniline (B41778) would yield N-phenyl-P,P-diphenylphosphinic amide, while using piperidine (B6355638) would result in the corresponding piperidide.
Another potential, though less common, route to modify the N-substituent is through transamidation. This reaction involves the exchange of the amine moiety of an amide with another amine. wikipedia.org While characteristic amides are relatively inert, this exchange can be facilitated by catalysts. wikipedia.orgnih.gov For phosphinic amides, this would theoretically allow for the conversion of N-ethyl-P,P-diphenylphosphinic amide into other N-substituted analogues by heating with a different amine, potentially in the presence of a Lewis acid or organometallic catalyst. wikipedia.org However, this method is not widely employed for phosphinic amides and often requires harsh conditions.
The primary and most versatile method remains the direct synthesis from diphenylphosphinic chloride and the desired amine, as this allows for the incorporation of a vast diversity of alkyl, aryl, and heterocyclic moieties at the nitrogen atom.
Phosphinic Amide-Phosphoryl Chalcogenides
Phosphinic amide-phosphoryl chalcogenides are a class of compounds that incorporate both a phosphinic amide and a phosphoryl chalcogenide (P=X, where X = O, S, Se) group within the same molecule. These structures are of interest for their potential as mixed-donor bidentate ligands in coordination chemistry. researchgate.net
The synthesis of these complex molecules can be achieved through a multi-step sequence starting from an N,N-dialkyl-P,P-diphenylphosphinic amide, such as N,N-diisopropyl-P,P-diphenylphosphinic amide. The key step is a directed ortho-lithiation of one of the P-phenyl rings, followed by trapping the resulting organolithium species with diphenylphosphino chloride (Ph2PCl). This reaction creates a new P-C bond and introduces a phosphine (B1218219) group at the ortho position. researchgate.net
The newly introduced phosphine group is then oxidized to the desired phosphoryl chalcogenide. Oxidation with hydrogen peroxide (H2O2) yields the phosphoryl oxide (X=O), treatment with elemental sulfur (S8) produces the phosphorothioyl derivative (X=S), and reaction with selenium (Se) affords the phosphoroselenoyl analogue (X=Se). researchgate.net This synthetic route provides a versatile method for accessing a range of phosphinic amide-phosphoryl chalcogenides. researchgate.net
| Starting Material | Reagents | Product | Chalcogen (X) | Yield (%) |
| N,N-diisopropyl-P,P-diphenylphosphinic amide | 1. n-BuLi, 2. Ph2PCl, 3. H2O2 | o-C6H4(P(O)Ph2)(P(O)NiPr2) | O | 79 |
| N,N-diisopropyl-P,P-diphenylphosphinic amide | 1. n-BuLi, 2. Ph2PCl, 3. S8 | o-C6H4(P(S)Ph2)(P(O)NiPr2) | S | 85 |
| N,N-diisopropyl-P,P-diphenylphosphinic amide | 1. n-BuLi, 2. Ph2PCl, 3. Se | o-C6H4(P(Se)Ph2)(P(O)NiPr2) | Se | 83 |
Table 2: Synthesis of ortho-Substituted Phosphinic Amide-Phosphoryl Chalcogenides. researchgate.net
The molecular structure of these compounds often features a seven-membered chelate ring when coordinated to a metal center, with the phosphinic amide oxygen and the chalcogen atom of the phosphoryl group acting as the two donor atoms. researchgate.net
Structurally Diverse Phosphinic Amide Systems
The creation of structurally diverse phosphinic amide systems based on the P,P-diphenylphosphinic amide scaffold is crucial for exploring their applications in areas such as catalysis, materials science, and medicinal chemistry. A powerful tool for introducing this diversity is the functionalization of the aromatic rings through C-H activation, particularly via directed ortho-lithiation.
As detailed in the previous sections, the phosphinic amide group can direct the deprotonation of an adjacent ortho C-H bond on one of the phenyl rings. The resulting lithiated species is a versatile intermediate that can react with a wide range of electrophiles, allowing for the introduction of various substituents. This strategy has been successfully used to install halogens, silyl (B83357) groups, stannyl (B1234572) groups, and even other phosphorus-containing moieties. nih.govresearchgate.net
This approach allows for the systematic modification of the steric and electronic environment around the phosphorus center. For instance, the introduction of a bulky trimethylsilyl (B98337) group or an electron-withdrawing halogen can significantly alter the properties and reactivity of the phosphinic amide.
Furthermore, the reactivity of the installed functional groups can be exploited for further diversification. For example, an ortho-iodo-substituted phosphinic amide can serve as a handle for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds and leading to even more complex and diverse molecular architectures.
Q & A
Basic: What are the optimized synthetic routes for preparing N-ethyl-P,P-diphenylphosphinic amide, and what critical parameters ensure high yields?
Methodological Answer:
The synthesis involves reacting chlorodiphenylphosphine with acetone oxime and triethylamine in anhydrous dichloromethane at –78°C, followed by warming to room temperature. Key parameters include:
- Temperature control : Maintaining –78°C during chlorodiphenylphosphine addition prevents side reactions (e.g., HCl elimination).
- Solvent removal : Repeated acetone drying under vacuum avoids residual dichloromethane, which can cause gummy residues during ammonium hydroxide quenching.
- Purification : Grinding the intermediate into a fine powder before aqueous workup ensures homogeneity .
Basic: How is the molecular geometry and crystal structure of N-ethyl-P,P-diphenylphosphinic amide characterized?
Methodological Answer:
X-ray crystallography is the gold standard. For example:
- Crystal data collection : Use a Bruker X8 APEXII diffractometer (Mo Kα radiation) to measure reflections.
- Refinement : Employ SHELXL-97 for structure optimization, focusing on bond angles (e.g., O–P–N angle ~117.5°) and effective cone angle calculations (~187°).
- Intermolecular interactions : Analyze weak C–H⋯O and C–H⋯C interactions to explain packing motifs (e.g., fishbone-like chains) .
Advanced: How does N-ethyl-P,P-diphenylphosphinic amide act as a directing group in palladium-catalyzed C–H activation reactions?
Methodological Answer:
The phosphinic amide moiety coordinates to Pd(II), enabling sp³ C–H bond functionalization. Key steps include:
- Substrate preparation : Attach the aminoquinoline directing group to the phosphorus center.
- Reaction conditions : Use Pd(OAc)₂ (10 mol%), Cs₃PO₄/K₂CO₃ base, and 1,2-dichlorobenzene at 120°C for 24 hours.
- Scope : Primary C–H bonds are selectively arylated (yields: 47–62%). Post-reaction, remove the directing group via alkylation (methyl iodide) and hydrolysis to yield phosphonic acid esters .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. MS) during structural elucidation be resolved?
Methodological Answer:
- 2D NMR : Perform HMBC and COSY to correlate protons with carbons (e.g., confirm amide linkages via δH 8.07–10.23 ppm correlations to aromatic carbons).
- MS/MS fragmentation : Identify cleavage patterns (e.g., m/z 268 from C1–N2 bond breakage) to validate cyclization or ester/amide connectivity.
- Crystallographic validation : Cross-check proposed structures with X-ray data to resolve ambiguities in stereochemistry .
Advanced: What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?
Methodological Answer:
- Inert atmosphere : Use argon-purged flasks and anhydrous solvents to prevent hydrolysis.
- Low-temperature protocols : Conduct reactions at –78°C to stabilize intermediates.
- Drying steps : Vacuum-dry solids for 12 hours and use acetone azeotropes to remove trace moisture .
Advanced: How does the steric profile of N-ethyl-P,P-diphenylphosphinic amide influence its coordination chemistry?
Methodological Answer:
- Cone angle analysis : Calculate effective cone angles (187°) to predict ligand-metal binding modes.
- Distorted geometry : The twisted tetrahedral P-center (O–P–N angle: 117.5°) creates steric hindrance, favoring monodentate over chelating coordination.
- Metal complexes : Test with Pd(II) or Cu(II) to assess catalytic activity in cross-coupling or magnetic studies .
Advanced: What computational methods complement experimental data in studying phosphinic amide reactivity?
Methodological Answer:
- DFT calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict reaction pathways (e.g., transition states in C–H activation).
- NBO analysis : Evaluate hyperconjugative interactions (e.g., P=O → σ*C–H) to explain directing group efficacy.
- Molecular dynamics : Simulate solvent effects on crystallization to refine synthetic protocols .
Basic: What analytical techniques are essential for purity assessment of N-ethyl-P,P-diphenylphosphinic amide?
Methodological Answer:
- HPLC-MS : Quantify impurities using a C18 column (ACN/H₂O gradient).
- Elemental analysis : Confirm C, H, N, P content (±0.3% tolerance).
- ³¹P NMR : Detect phosphoryl byproducts (e.g., δP ~25–30 ppm for phosphinic amides vs. ~0 ppm for phosphine oxides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
